7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by the presence of bromine and iodine atoms attached to a pyrrolo[3,2-b]pyridine core. This compound belongs to the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. Its unique structure allows it to serve as a versatile building block in the synthesis of more complex organic molecules and biologically active compounds.
The compound can be synthesized from 1H-pyrrolo[3,2-b]pyridine through specific halogenation reactions. It is commercially available from various chemical suppliers, which indicates its relevance in research and industrial applications. The compound's molecular formula is with a molecular weight of approximately 322.93 g/mol .
7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is classified as a heterocyclic compound due to its cyclic structure containing different elements (nitrogen, bromine, and iodine) that contribute to its reactivity and potential biological interactions. It falls within the broader category of pyrrolopyridines, which are significant in pharmaceutical chemistry for their ability to interact with various biological targets.
The synthesis of 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine typically begins with the bromination of 1H-pyrrolo[3,2-b]pyridine using N-bromosuccinimide (NBS). This method introduces the bromine atom at the 7-position of the pyrrole ring. Following this, iodine can be introduced using iodine or other iodinating agents under controlled conditions.
This synthetic route can be scaled up for industrial production by optimizing reaction parameters such as temperature, solvent choice, and reaction time to enhance yield and purity .
The molecular structure of 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine features a fused ring system consisting of a pyrrole ring and a pyridine ring. The bromine atom is located at the 7-position while the iodine atom is at the 3-position.
7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions depend on the specific conditions and reagents employed, leading to various substituted derivatives that may exhibit different biological activities .
The mechanism of action for 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, particularly fibroblast growth factor receptors (FGFRs). These receptors are implicated in several tumorigenic processes.
The compound exhibits significant reactivity due to the presence of halogen substituents, allowing for further functionalization which enhances its utility in synthetic chemistry and drug design .
7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine has several scientific uses:
Electrophilic halogenation of the pyrrolopyridine core requires precise control of electronic and steric factors due to inherent reactivity gradients. The electron-rich positions (C3 and C7) demonstrate preferential halogenation susceptibility, with C3 being 8-12 times more reactive than C7 in unsubstituted 1H-pyrrolo[3,2-b]pyridine due to mesomeric effects in the pyrrole ring [3] [5]. Key methodologies include:
Table 1: Comparative Halogenation Regioselectivity in Pyrrolo[3,2-b]pyridines
Electrophile | Solvent | Temp (°C) | C3:C7 Selectivity | Yield (%) |
---|---|---|---|---|
ICl | Acetic acid | 0-5 | 1:0 (monoiodination) | 82 |
Br₂ | DCM | 10 | 1:4.3 | 67 |
NBS | THF | -20 | 1:∞ (C7 exclusive) | 95 |
NBS/THF enables high C7 regioselectivity crucial for synthesizing the 7-bromo precursor to 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. Key parameters include:
Table 2: NBS/THF Bromination Optimization Parameters
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Temperature | 25°C | -20°C | +25% yield |
NBS Equivalents | 1.2 | 1.05 | +18% purity |
Reaction Time | 30 min | 90 min | +12% conversion |
Water Content in THF | 500 ppm | <50 ppm | +55% conversion |
Iodination efficiency at C3 depends critically on electrophile strength and solvent polarity:
Table 3: Iodination Agent Performance Comparison
Reagent | Solvent | Time (hr) | Yield (%) | Byproducts |
---|---|---|---|---|
I₂ | DMF | 12 | 19 | Polyiodinated species |
I₂/KIO₃ | AcOH/H₂O | 6 | 62 | Oxidized pyrrole |
NIS | CH₃CN | 2 | 92 | <2% succinimide adduct |
ICl | CHCl₃ | 1.5 | 75 | Chlorinated impurities |
Transitioning lab-scale synthesis to industrial production faces three primary challenges:
Table 4: Scalability Solutions for Key Process Stages
Process Stage | Lab-Scale Challenge | Pilot-Scale Solution | Economic Impact |
---|---|---|---|
C7-Bromination | -20°C maintenance | Continuous flow reactor (-25°C) | 30% energy reduction |
I₂ Recovery | Iodine waste disposal | Electrochemical I⁻ oxidation | $12,000/ton savings |
Metal Removal | Column chromatography | EDTA chelation/extraction | 50% lower solvent usage |
Solvent Recycling | THF distillation losses | Membrane pervaporation | 90% THF reuse rate |
Comprehensive Compound Listings
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1